molecular formula C7H16N2O6 B12096697 2,3-Dihydroxybutanedioic acid;propane-1,2-diamine

2,3-Dihydroxybutanedioic acid;propane-1,2-diamine

Cat. No.: B12096697
M. Wt: 224.21 g/mol
InChI Key: GMEKUQIZTKWBJU-UHFFFAOYSA-N
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Description

2,3-Dihydroxybutanedioic acid;propane-1,2-diamine is a compound that combines the properties of two distinct chemical entities: 2,3-dihydroxybutanedioic acid and propane-1,2-diamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydroxybutanedioic acid typically involves the oxidation of maleic acid or fumaric acid using oxidizing agents such as potassium permanganate. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained.

For propane-1,2-diamine, the synthesis can be achieved through the hydrogenation of 1,2-dicyanopropane. This process involves the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, under high pressure and temperature conditions.

Industrial Production Methods

Industrially, 2,3-dihydroxybutanedioic acid is produced through the fermentation of glucose by certain strains of fungi, such as Aspergillus niger. This method is preferred due to its cost-effectiveness and high yield.

Propane-1,2-diamine is produced on an industrial scale by the catalytic hydrogenation of 1,2-dicyanopropane, similar to the laboratory synthesis but optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxybutanedioic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form oxalic acid.

    Reduction: It can be reduced to form dihydroxybutanedioic acid.

    Esterification: It reacts with alcohols to form esters.

Propane-1,2-diamine undergoes reactions such as:

    Substitution: It can react with alkyl halides to form substituted amines.

    Condensation: It can react with carbonyl compounds to form imines.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate for oxidation reactions.

    Reducing agents: Sodium borohydride for reduction reactions.

    Alcohols: Methanol or ethanol for esterification reactions.

    Alkyl halides: Methyl iodide for substitution reactions.

    Carbonyl compounds: Formaldehyde for condensation reactions.

Major Products

    Oxidation of 2,3-dihydroxybutanedioic acid: Oxalic acid.

    Reduction of 2,3-dihydroxybutanedioic acid: Dihydroxybutanedioic acid.

    Esterification of 2,3-dihydroxybutanedioic acid: Tartaric esters.

    Substitution of propane-1,2-diamine: Substituted amines.

    Condensation of propane-1,2-diamine: Imines.

Scientific Research Applications

2,3-Dihydroxybutanedioic acid is widely used in:

    Chemistry: As a chiral resolving agent in stereochemistry.

    Biology: As a chelating agent in biochemical assays.

    Medicine: In the formulation of effervescent tablets and as an antioxidant.

    Industry: In the production of tartaric acid derivatives used in food and beverages.

Propane-1,2-diamine is used in:

    Chemistry: As a building block in organic synthesis.

    Biology: In the synthesis of biologically active compounds.

    Medicine: As an intermediate in the production of pharmaceuticals.

    Industry: In the manufacture of polymers and resins.

Mechanism of Action

2,3-Dihydroxybutanedioic acid acts as a chelating agent, binding to metal ions and forming stable complexes. This property is utilized in various biochemical assays and industrial processes.

Propane-1,2-diamine acts as a nucleophile in chemical reactions, attacking electrophilic centers and forming new chemical bonds. This reactivity is harnessed in organic synthesis to create a wide range of compounds.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydroxybutanedioic acid: Similar compounds include malic acid and citric acid, which also possess multiple hydroxyl and carboxyl groups.

    Propane-1,2-diamine: Similar compounds include ethylenediamine and 1,3-diaminopropane, which also contain multiple amine groups.

Uniqueness

2,3-Dihydroxybutanedioic acid is unique due to its chiral nature, making it valuable in stereochemistry for resolving racemic mixtures. Propane-1,2-diamine is unique due to its specific reactivity as a nucleophile, allowing for the synthesis of a diverse array of compounds.

Properties

Molecular Formula

C7H16N2O6

Molecular Weight

224.21 g/mol

IUPAC Name

2,3-dihydroxybutanedioic acid;propane-1,2-diamine

InChI

InChI=1S/C4H6O6.C3H10N2/c5-1(3(7)8)2(6)4(9)10;1-3(5)2-4/h1-2,5-6H,(H,7,8)(H,9,10);3H,2,4-5H2,1H3

InChI Key

GMEKUQIZTKWBJU-UHFFFAOYSA-N

Canonical SMILES

CC(CN)N.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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